Taraxerone

Descripción general

Descripción

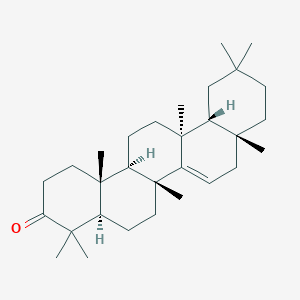

Taraxerone es un compuesto triterpenoide pentacíclico que se encuentra de forma natural. . This compound es conocido por sus diversas actividades biológicas y ha sido ampliamente estudiado por sus posibles propiedades medicinales.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de taraxerone puede ser desafiante debido a su compleja estructura pentacíclica. Un método reportado implica la síntesis parcial a partir de α- y β-amirina. Este proceso incluye la exposición de una solución etanólica de α- y β-amirina a la luz solar durante un período prolongado, seguido de saponificación para producir this compound .

Métodos de producción industrial: La producción industrial de this compound a menudo se logra mediante la extracción de fuentes vegetales. Por ejemplo, this compound se puede aislar de las raíces de Clitoria ternatea (guisante mariposa) utilizando cultivos de raíces transformadas por Agrobacterium. Este método ha demostrado producir rendimientos más altos de this compound en comparación con las raíces naturales .

Análisis De Reacciones Químicas

Tipos de reacciones: Taraxerone experimenta diversas reacciones químicas, incluyendo reacciones de oxidación, reducción y sustitución.

Reactivos y condiciones comunes:

Oxidación: this compound se puede oxidar utilizando reactivos como permanganato de potasio u óxido de cromo (VI).

Reducción: La reducción de this compound se puede lograr utilizando reactivos como borohidruro de sodio o hidruro de litio y aluminio.

Sustitución: Las reacciones de sustitución que involucran this compound a menudo utilizan agentes halogenantes o nucleófilos en condiciones específicas.

Productos principales: Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación de this compound puede producir diversos derivados oxidados, mientras que la reducción puede producir formas reducidas del compuesto .

Aplicaciones Científicas De Investigación

Anti-Inflammatory Properties

Taraxerone exhibits potent anti-inflammatory effects, making it a candidate for treating inflammatory diseases. Research indicates that it can inhibit the activation of the NF-κB signaling pathway and disrupt the NLRP3 inflammasome signaling pathway, which are critical in mediating inflammation. A study demonstrated that this compound significantly reduced levels of reactive oxygen species (ROS) and malondialdehyde (MDA) in sepsis-induced acute lung injury models, indicating its protective role against oxidative stress and inflammation .

Table 1: Summary of Anti-Inflammatory Effects of this compound

| Study Reference | Model Used | Key Findings |

|---|---|---|

| Sepsis-induced ALI mice | Inhibited ROS and MDA levels; activated SIRT1 | |

| RAW264.7 macrophages | Suppressed IL-6 production and macrophage activation |

Antitumor Activity

This compound has demonstrated promising antitumor effects across various cancer types. In vitro studies have shown that it induces apoptosis in non-small cell lung cancer cells (A-549) and gastric adenocarcinoma cells by promoting cell cycle arrest and inhibiting proliferation. The mechanisms involve modulation of key signaling pathways, such as the PI3K/AKT pathway .

Table 2: Antitumor Effects of this compound

| Cancer Type | Mechanism of Action | Reference |

|---|---|---|

| Non-small cell lung cancer | Induces apoptosis; inhibits proliferation | |

| Gastric adenocarcinoma | G1 phase arrest; apoptosis induction |

Antimicrobial Activity

The antimicrobial properties of this compound have been explored against various pathogens. It has shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as protozoan parasites. For instance, this compound exhibited significant inhibitory effects on Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent .

Table 3: Antimicrobial Activity of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 15.6 µg/mL | |

| Escherichia coli | 62.5 µg/mL | |

| Giardia lamblia | IC50: 16.11 µg/mL |

Immunomodulatory Effects

This compound also exhibits immunomodulatory properties, affecting immune cell activity. Studies have shown that it can suppress the proliferation of peripheral blood mononuclear cells (PBMCs) and modulate cytokine production, particularly interleukins IL-4 and IL-6 . This suggests a potential role in managing allergic disorders and autoimmune diseases.

Table 4: Immunomodulatory Effects of this compound

| Cell Type | Effect Observed | Reference |

|---|---|---|

| PBMCs | Suppressed proliferation | |

| RAW264.7 macrophages | Reduced IL-4 and IL-6 production |

Potential Therapeutic Applications

Given its diverse biological activities, this compound is being investigated for various therapeutic applications:

- Respiratory Diseases: Its anti-inflammatory properties may be beneficial in managing conditions like acute lung injury.

- Cancer Therapy: The ability to induce apoptosis in cancer cells positions this compound as a candidate for adjunctive cancer therapies.

- Infectious Diseases: Its antimicrobial activity could be harnessed to develop new treatments for bacterial infections.

Mecanismo De Acción

El mecanismo de acción de taraxerone implica su interacción con diversos objetivos y vías moleculares. Por ejemplo, se ha demostrado que this compound ejerce sus efectos antifibróticos pulmonares a través de la vía de señalización Smad y la respuesta al estrés antioxidante de una manera dependiente de Sirtuina 1. Activa Sirtuina 1, que se une a Smad3, reduciendo su fosforilación y translocación nuclear, lo que finalmente inhibe la transcripción de factores fibróticos .

Comparación Con Compuestos Similares

Taraxerone es estructuralmente similar a otros triterpenoides pentacíclicos como taraxerol, β-amirina y lupeol. es único en sus actividades biológicas y propiedades químicas específicas.

Compuestos similares:

Taraxerol: Otro triterpenoide pentacíclico con propiedades antiinflamatorias y antioxidantes similares.

β-Amirina: Un precursor para la síntesis de varios triterpenoides, conocido por sus efectos antiinflamatorios.

Lupeol: Exhibe propiedades antiinflamatorias, antioxidantes y anticancerígenas.

This compound se destaca por sus interacciones específicas con objetivos moleculares y sus posibles aplicaciones terapéuticas en afecciones como la fibrosis pulmonar.

Actividad Biológica

Taraxerone, a triterpene compound found in various plants, has garnered attention for its diverse biological activities. This article explores the immunomodulatory, antioxidant, antimicrobial, and anti-inflammatory properties of this compound, supported by research findings and case studies.

1. Immunomodulatory Activity

Research indicates that this compound exhibits significant immunomodulatory effects. A study conducted by Jayaraman and Jayadevi (2021) isolated this compound from Leucas lavandulifolia and evaluated its impact on immune responses. The findings revealed that this compound suppressed the production of nitric oxide (NO), interleukin-4 (IL-4), and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-induced macrophages at doses ranging from 1 to 25 μg/ml . This suggests potential therapeutic applications in managing inflammatory diseases.

2. Antioxidant Properties

This compound's antioxidant capabilities have been documented through various assays. In a study by Min et al. (2004), this compound isolated from Garcinia hombroniana demonstrated radical scavenging activity in the DPPH assay, showing potency comparable to gallic acid and superior to trolox at certain concentrations . The antioxidative properties are attributed to its chemical structure, which facilitates hydrogen donation.

| Concentration (mg/mL) | DPPH Scavenging Activity (%) |

|---|---|

| 0.05 | Moderate |

| 0.1 | Moderate |

| 0.5 | Significant |

3. Antimicrobial Activity

The antimicrobial efficacy of this compound has been explored against various pathogens. Singh et al. (2002) reported that this compound exhibited moderate antimicrobial activity against Gram-positive bacteria, with an IC50 of 16.11 µg/mL against Gardnerella vaginalis and a higher concentration required for complete inhibition . Furthermore, Simelane et al. (2013) evaluated its anti-plasmodial activity against Plasmodium falciparum and Plasmodium berghei, finding effective concentrations above 100 µg/mL, albeit lower than the positive control chloroquine .

4. Anti-inflammatory Effects

This compound has shown promise as an anti-inflammatory agent. In a study examining its effects on sepsis-induced acute lung injury, it was found to inhibit M1 macrophage polarization and reduce inflammatory cytokine production . This positions this compound as a potential candidate for treating inflammatory conditions.

Case Studies

Case Study 1: Immunomodulatory Effects

- Objective : To assess the immunomodulatory effects of this compound.

- Method : In vitro assays on RAW 264.7 macrophages.

- Results : Significant suppression of NO and IL-6 production at low concentrations.

Case Study 2: Antimicrobial Efficacy

- Objective : To evaluate the antimicrobial activity of this compound.

- Method : Zone of inhibition tests against various pathogens.

- Results : Effective against Gardnerella vaginalis; moderate activity noted against other Gram-positive bacteria.

Propiedades

IUPAC Name |

(4aR,6aR,6aS,8aR,12aR,14aR,14bR)-4,4,6a,6a,8a,11,11,14b-octamethyl-2,4a,5,6,8,9,10,12,12a,13,14,14a-dodecahydro-1H-picen-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H48O/c1-25(2)17-18-27(5)13-9-21-29(7)14-10-20-26(3,4)24(31)12-16-28(20,6)22(29)11-15-30(21,8)23(27)19-25/h9,20,22-23H,10-19H2,1-8H3/t20-,22+,23+,27-,28-,29-,30+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBCAVZSSFGIHQZ-YLAYQGCQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2(CC=C3C4(CCC5C(C(=O)CCC5(C4CCC3(C2C1)C)C)(C)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCC(C[C@H]1[C@@]3(CC[C@@H]4[C@]5(CCC(=O)C([C@@H]5CC[C@]4(C3=CC2)C)(C)C)C)C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H48O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60965707 | |

| Record name | 4,4,6a,8a,11,11,12b,14b-Octamethyl-1,4,4a,5,6,6a,8,8a,9,10,11,12,12a,12b,13,14,14a,14b-octadecahydropicen-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60965707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

424.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

514-07-8 | |

| Record name | Taraxerone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=514-07-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Taraxerone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000514078 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,4,6a,8a,11,11,12b,14b-Octamethyl-1,4,4a,5,6,6a,8,8a,9,10,11,12,12a,12b,13,14,14a,14b-octadecahydropicen-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60965707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TARAXERONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VC7U2M012Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of taraxerone in cancer cells?

A1: this compound has been shown to inhibit cancer cell growth by inducing apoptosis, a form of programmed cell death. [] This effect has been observed in non-small cell lung cancer cells (A-549). []

Q2: What are the morphological changes observed in cancer cells treated with this compound?

A2: Treatment with this compound leads to characteristic apoptotic changes, including cell shrinkage, chromatin condensation, and nuclear membrane rupture. []

Q3: How does this compound impact cancer cell colony formation?

A3: this compound demonstrates dose-dependent inhibition of cancer cell colony formation. At a concentration of 125 µM, it can destroy around 90% of cancer cells. []

Q4: Does this compound exhibit insecticidal activity?

A4: Yes, this compound has demonstrated insecticidal activity against Musca domestica vicina adults in stomach-toxicity tests. [] Notably, at a concentration of 500 μg/g sugar, it achieved a corrected mortality rate of 83.33% after 48 hours. []

Q5: What is the molecular formula and weight of this compound?

A5: The molecular formula of this compound is C30H48O and its molecular weight is 424.70 g/mol.

Q6: What spectroscopic methods are used to characterize the structure of this compound?

A6: Several spectroscopic methods are employed for structural elucidation, including infrared spectroscopy (IR), mass spectrometry (MS), and nuclear magnetic resonance (NMR). NMR techniques utilized include proton magnetic resonance (PMR or 1H NMR), carbon-13 NMR (13C NMR), and distortionless enhancement by polarization transfer (DEPT). [, ]

Q7: Is there information available regarding the material compatibility and stability of this compound under various conditions?

A7: The provided research papers primarily focus on the biological activity and chemical characterization of this compound. Information regarding its material compatibility and stability under various conditions is limited within these studies.

Q8: Does this compound possess any known catalytic properties?

A8: The provided research does not indicate any inherent catalytic properties of this compound. Its applications are primarily centered around its biological activities, particularly as a potential anticancer and insecticidal agent.

Q9: Have computational chemistry methods been applied to study this compound?

A9: Yes, molecular docking studies have been conducted to investigate the potential binding sites of this compound and other triterpenoid inhibitors of topoisomerase II. [] These studies aimed to understand the possible mechanism of enzyme inhibition by these compounds.

Q10: What were the findings of the molecular docking studies on this compound and topoisomerase II?

A10: Molecular docking results suggest that, unlike other seco-3,4-triterpenoids, seco-3,4-taraxerone preferentially docks into a distinct site within the DNA binding region of topoisomerase II. [] This binding site is characterized by specific amino acid residues, and the key interaction involves a salt bridge between the carboxylate of the ligand and His 593. []

Q11: What is known about the structure-activity relationship (SAR) of this compound and its derivatives?

A11: While the provided research doesn't extensively cover SAR for this compound, one study explored the taraxerane–oleanane rearrangement. [] This research utilized the rearrangement of this compound into seco-oleanane triterpenoids, highlighting the potential of structural modifications for influencing biological activity.

Q12: Is there information on the stability of this compound under various conditions or formulation strategies to enhance its properties?

A12: The provided research papers do not delve into the specific stability profile of this compound under different storage conditions or discuss formulation strategies. Further research is needed to explore these aspects.

Q13: Is there information on the SHE (Safety, Health, and Environment) regulations pertaining to this compound?

A13: The provided research primarily focuses on the biological activity and chemical characterization of this compound. Specific SHE regulations are not addressed in these studies.

Q14: What is currently known about the pharmacokinetics (PK) and pharmacodynamics (PD) of this compound?

A14: The provided research primarily focuses on in vitro studies of this compound. More detailed in vivo studies are required to fully understand its absorption, distribution, metabolism, and excretion (ADME) profile and its in vivo activity and efficacy.

Q15: What cell-based assays have been used to study the efficacy of this compound?

A15: The MTT assay, which measures cell viability, has been widely used to evaluate the anti-cancer effects of this compound on different cancer cell lines. [, , ]

Q16: Are there any animal models or clinical trials investigating the efficacy of this compound?

A16: While the provided research includes in vivo studies demonstrating the anti-inflammatory activity of a petroleum ether extract of Moringa oleifera containing this compound, [] specific animal models or clinical trials dedicated solely to this compound are not mentioned within the provided context.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.